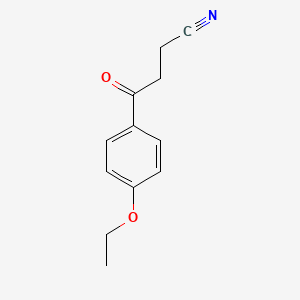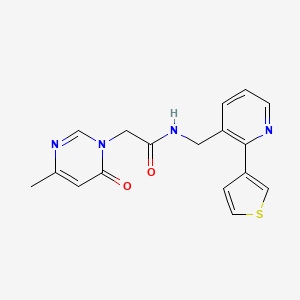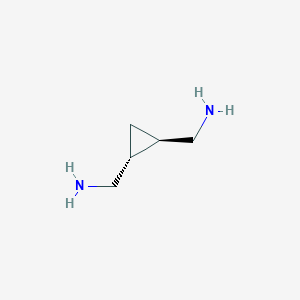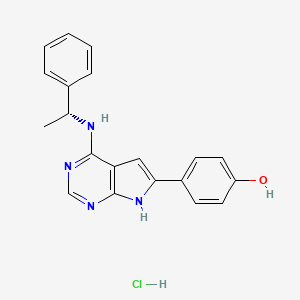
PKI-166 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKI 166 hydrochloride: is a potent inhibitor of the epidermal growth factor receptor tyrosine kinase. It has an inhibitory concentration (IC50) of 0.7 nanomolar, making it highly effective in blocking the activity of this receptor . This compound is known for its selectivity, displaying over 3000-fold selectivity against a panel of serine/threonine kinases . PKI 166 hydrochloride has shown promise in reducing metastasis and angiogenesis in mouse models of pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PKI 166 hydrochloride involves the preparation of the core structure, which is a pyrrolo[2,3-d]pyrimidine derivative. The synthetic route typically includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of functional groups such as phenyl and hydroxyl groups at specific positions on the core structure.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of PKI 166 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale reactors are used to carry out the cyclization and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality control: The final product is subjected to rigorous quality control tests to ensure its purity and potency.
Chemical Reactions Analysis
Types of Reactions: PKI 166 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled temperature and solvent conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
PKI 166 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of epidermal growth factor receptor tyrosine kinase.
Biology: Investigated for its effects on cell signaling pathways and cellular processes such as apoptosis and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overexpressed epidermal growth factor receptors.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the epidermal growth factor receptor pathway.
Mechanism of Action
PKI 166 hydrochloride exerts its effects by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. This inhibition blocks the downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis . The compound binds to the adenosine triphosphate-binding site of the receptor, preventing its activation and subsequent phosphorylation of downstream targets . This leads to the induction of apoptosis and inhibition of tumor growth .
Comparison with Similar Compounds
PKI 166 hydrochloride is unique in its high selectivity and potency as an epidermal growth factor receptor tyrosine kinase inhibitor. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor with a different chemical structure but similar mechanism of action.
Erlotinib: A tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Lapatinib: A dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2.
PKI 166 hydrochloride stands out due to its higher selectivity and potency compared to these similar compounds .
Properties
IUPAC Name |
4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTWAAIZEGWMGX-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
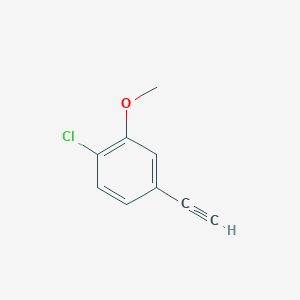
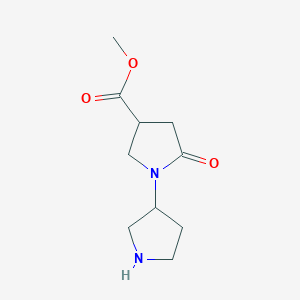
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3014315.png)
![3-((4-Bromobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3014316.png)

![ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014319.png)
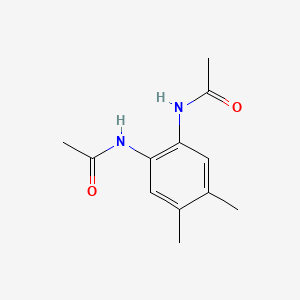
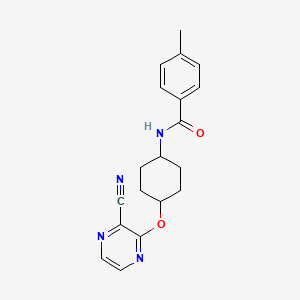
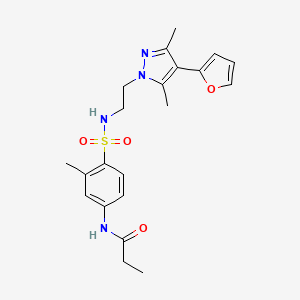
![1-(4-Ethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea](/img/structure/B3014327.png)
![2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3014328.png)
